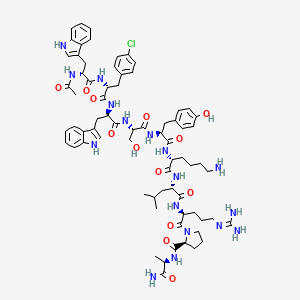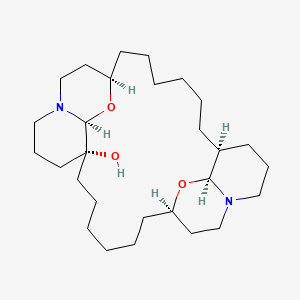
(+)-Demethylxestospongin B
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(+)-Desmethylxestospongin B is a naturally occurring compound derived from marine sponges It belongs to the class of xestospongins, which are known for their unique chemical structures and biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (+)-Desmethylxestospongin B involves several steps, starting from readily available starting materials. The key steps include the formation of the core structure through cyclization reactions, followed by functional group modifications to achieve the desired compound. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to ensure high yield and purity.
Industrial Production Methods
Industrial production of (+)-Desmethylxestospongin B typically involves large-scale synthesis using optimized synthetic routes. The process includes the use of high-efficiency reactors, continuous flow systems, and advanced purification techniques to produce the compound in bulk quantities. Quality control measures are implemented to ensure consistency and compliance with regulatory standards.
Chemical Reactions Analysis
Types of Reactions
(+)-Desmethylxestospongin B undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives with altered biological activities.
Reduction: Reduction reactions can modify the functional groups, leading to new analogs.
Substitution: Substitution reactions, such as nucleophilic or electrophilic substitutions, can introduce new functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles. Reaction conditions such as temperature, pH, and solvent choice are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions are typically derivatives of (+)-Desmethylxestospongin B with modified functional groups. These derivatives are often studied for their enhanced or altered biological activities.
Scientific Research Applications
(+)-Desmethylxestospongin B has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of complex molecules and as a model compound for studying reaction mechanisms.
Biology: The compound is studied for its effects on cellular processes, including calcium signaling and ion channel modulation.
Medicine: Research has shown potential therapeutic applications in treating diseases such as cancer, neurodegenerative disorders, and cardiovascular diseases.
Industry: (+)-Desmethylxestospongin B is used in the development of new materials and as a reference compound in quality control processes.
Mechanism of Action
The mechanism of action of (+)-Desmethylxestospongin B involves its interaction with specific molecular targets, such as ion channels and enzymes. The compound modulates calcium signaling pathways by inhibiting the release of calcium from intracellular stores. This modulation affects various cellular processes, including muscle contraction, neurotransmitter release, and cell proliferation.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to (+)-Desmethylxestospongin B include other xestospongins and related marine sponge-derived compounds. These compounds share structural similarities and often exhibit comparable biological activities.
Uniqueness
What sets (+)-Desmethylxestospongin B apart is its specific molecular structure, which confers unique biological properties. Its ability to selectively modulate calcium signaling pathways makes it a valuable tool in scientific research and potential therapeutic applications.
Properties
Molecular Formula |
C28H50N2O3 |
|---|---|
Molecular Weight |
462.7 g/mol |
IUPAC Name |
(1R,8R,10S,15S,22R,29S)-9,30-dioxa-11,25-diazapentacyclo[20.6.2.28,11.010,15.025,29]dotriacontan-1-ol |
InChI |
InChI=1S/C28H50N2O3/c31-28-17-8-4-3-7-13-24-15-21-29-19-9-12-23(26(29)32-24)11-5-1-2-6-14-25-16-22-30(20-10-18-28)27(28)33-25/h23-27,31H,1-22H2/t23-,24+,25+,26-,27-,28+/m0/s1 |
InChI Key |
DAHFKODECRYGAQ-WRRPKXNSSA-N |
Isomeric SMILES |
C1CCC[C@@H]2CCN3CCC[C@@]([C@@H]3O2)(CCCCCC[C@@H]4CCN5CCC[C@@H]([C@@H]5O4)CC1)O |
Canonical SMILES |
C1CCCC2CCN3CCCC(C3O2)(CCCCCCC4CCN5CCCC(C5O4)CC1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


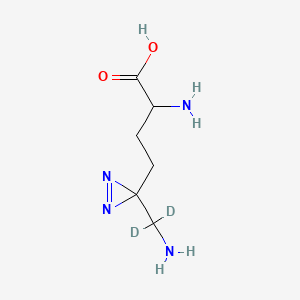
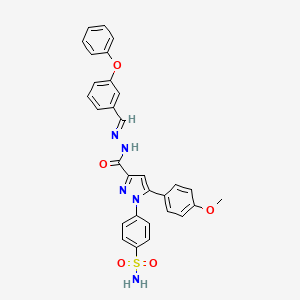
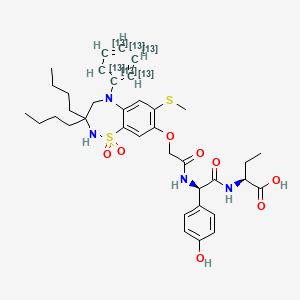
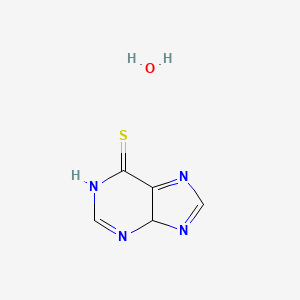
![1-[(2-Methylpropan-2-yl)oxycarbonyl]-4-(phenylmethoxycarbonylamino)piperidine-4-carboxylate](/img/structure/B12364839.png)
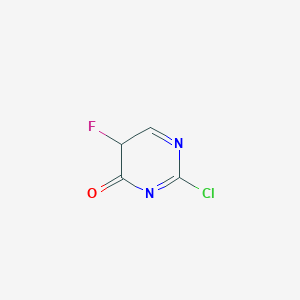
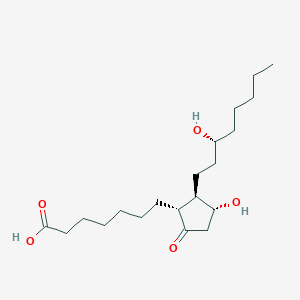
![(2R,4aS,6aR,6aS,14aS,14bR)-N-[2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]ethyl]-10-hydroxy-2,4a,6a,6a,9,14a-hexamethyl-11-oxo-1,3,4,5,6,13,14,14b-octahydropicene-2-carboxamide](/img/structure/B12364846.png)
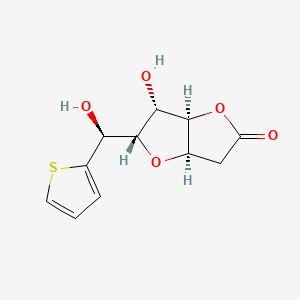
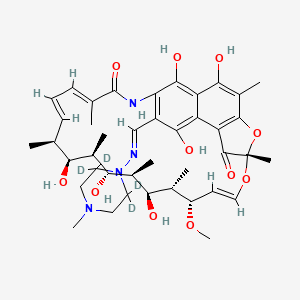
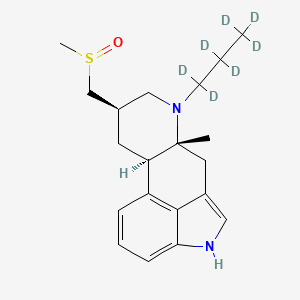
![[(2E,6Z,9Z,12Z,15Z)-1,1,1-trifluorohenicosa-2,6,9,12,15-pentaen-2-yl] 2-(4-benzoylphenyl)propanoate](/img/structure/B12364861.png)

